molecular formula C14H22N2O3 B581781 N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine CAS No. 1437795-18-0

N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine

Cat. No.: B581781
CAS No.: 1437795-18-0
M. Wt: 266.341
InChI Key: VBBDAXLAMWXLLO-UHFFFAOYSA-N
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Description

Scientific Research Applications

N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

This compound is classified under GHS07. It has hazard statements H315 - H317 - H319, which indicate that it can cause skin irritation, skin sensitization, and serious eye irritation . Precautionary measures include wearing personal protective equipment such as dust masks, eyeshields, and gloves .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine typically involves the protection of the amine group with a BOC group, followed by the introduction of the hydroxyethyl group. One common synthetic route involves the reaction of 2-aminobenzylamine with di-tert-butyl dicarbonate (BOC2O) to form the BOC-protected intermediate. This intermediate is then reacted with ethylene oxide under basic conditions to introduce the hydroxyethyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The benzylamine moiety can be reduced to form the corresponding amine.

    Substitution: The BOC protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: The BOC group can be removed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Formation of N-BOC-N-(2-Aminobenzyl)-2-oxoethylamine.

    Reduction: Formation of N-(2-Aminobenzyl)-2-hydroxyethylamine.

    Substitution: Formation of N-(2-Aminobenzyl)-2-hydroxyethylamine.

Mechanism of Action

The mechanism of action of N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine involves its interaction with various molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the benzylamine moiety can interact with enzymes and receptors. The BOC protecting group can be removed to reveal the free amine, which can then engage in further chemical or biological interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-BOC-2-aminophenol
  • N-BOC-2-aminobenzyl alcohol
  • N-BOC-N-methylethylenediamine

Uniqueness

N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine is unique due to the presence of both the hydroxyethyl and benzylamine moieties, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

tert-butyl N-[(2-aminophenyl)methyl]-N-(2-hydroxyethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-14(2,3)19-13(18)16(8-9-17)10-11-6-4-5-7-12(11)15/h4-7,17H,8-10,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBDAXLAMWXLLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCO)CC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801127839
Record name Carbamic acid, N-[(2-aminophenyl)methyl]-N-(2-hydroxyethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801127839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1437795-18-0
Record name Carbamic acid, N-[(2-aminophenyl)methyl]-N-(2-hydroxyethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1437795-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(2-aminophenyl)methyl]-N-(2-hydroxyethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801127839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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